molecular formula C17H9ClN2O3S2 B2452349 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477551-83-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2452349
CAS No.: 477551-83-0
M. Wt: 388.84
InChI Key: XKCPEYNLZWTNFG-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a chromene core with thiazole and thiophene rings, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3S2/c18-14-6-5-13(25-14)11-8-24-17(19-11)20-16(22)10-7-23-12-4-2-1-3-9(12)15(10)21/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCPEYNLZWTNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzymes. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This inhibition results in reduced inflammation and analgesic effects .

Comparison with Similar Compounds

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its potent biological activities and potential therapeutic applications.

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